Hydrocortisone Cypionate
Description
Contextualizing Hydrocortisone (B1673445) Cypionate within Glucocorticoid Research Paradigms
Glucocorticoids are a class of steroid hormones that bind to the cortisol receptor, initiating a wide range of significant cardiovascular, metabolic, immunologic, and homeostatic effects. drugbank.com Research paradigms involving glucocorticoids are extensive, focusing on their profound influence on cell metabolism, stress responses, and inflammation. uws.ac.uk The anti-inflammatory actions of these steroids are a cornerstone of their research and therapeutic use. drugbank.comuws.ac.uk
Hydrocortisone cypionate functions within these paradigms by acting as a ligand for the glucocorticoid receptor (GR). drugbank.com The fundamental mechanism of action, which is a major focus of academic study, involves the binding of hydrocortisone to the cytosolic glucocorticoid receptor. drugbank.com This binding event triggers the translocation of the newly formed receptor-ligand complex into the cell nucleus. Inside the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. drugbank.com This interaction with basic transcription factors leads to an increase in the expression of specific genes. drugbank.com
The anti-inflammatory effects studied in research are thought to be mediated by lipocortins, which are phospholipase A2 inhibitory proteins. drugbank.com By inhibiting arachidonic acid, these proteins control the biosynthesis of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. drugbank.com
The esterification of hydrocortisone to form this compound is a key aspect of its use in research. Chemical modifications, such as creating water-soluble esters, can alter the pharmacokinetic properties of the parent compound. oatext.com This allows researchers to investigate how changes in chemical structure affect absorption rates, onset of action, and duration of effects. oatext.com
Table 1: Key Research Areas for Glucocorticoids
| Research Area | Description | Relevance of this compound |
|---|---|---|
| Inflammation & Immunology | Study of the mechanisms by which glucocorticoids suppress inflammation and immune responses. | Used as a tool to investigate anti-inflammatory pathways, such as the inhibition of prostaglandins and leukotrienes. drugbank.com |
| Metabolic Effects | Investigation of the impact of glucocorticoids on glucose, protein, and lipid metabolism. | Serves as a specific glucocorticoid agent to study metabolic regulation and disorders like diabetes. nih.govnih.gov |
| Receptor Binding & Gene Regulation | Analysis of the interaction between glucocorticoids and the glucocorticoid receptor (GR) and subsequent gene expression changes. | Acts as a ligand to study GR binding, nuclear translocation, and the activation of glucocorticoid response elements (GREs). drugbank.com |
| Pharmacokinetics | Study of the absorption, distribution, metabolism, and excretion of glucocorticoids. | The cypionate ester allows for research into how different chemical forms of hydrocortisone affect its pharmacokinetic profile. oatext.com |
Historical Trajectory and Academic Research Significance of this compound
The history of this compound is situated within the broader history of corticosteroid development. Following the isolation of steroidal hormones from the adrenal cortex in the 1930s and their synthesis in the following decade, cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis in 1948. uws.ac.ukclinexprheumatol.orgresearchgate.net This was followed by the introduction of oral and intra-articular administration of cortisone and hydrocortisone around 1950-1951. clinexprheumatol.orgresearchgate.net The initial synthesis of hydrocortisone was reported in 1950. acs.org
A significant event in the academic and clinical history of this compound involves its formulation as an oral suspension. The product, known as Cortef oral suspension, was developed to provide a liquid formulation. pharmaceutical-journal.com However, research, particularly in pediatric populations with congenital adrenal hyperplasia, revealed that this suspension was not bioequivalent to hydrocortisone tablets. pharmaceutical-journal.comresearchgate.net Studies showed that the this compound suspension led to insufficient dosing and poor therapeutic control. pharmaceutical-journal.com This lack of bioequivalence led to the product's withdrawal from the market in 2001. researchgate.netfrontiersin.orgnih.gov This event is frequently cited in academic literature as a key example of the challenges in drug formulation and the importance of bioequivalence studies. pharmaceutical-journal.comresearchgate.net
Despite the withdrawal of the suspension, this compound continues to be a subject of academic research. Its well-defined chemical structure makes it a useful compound for in silico studies, which use computer simulations to predict drug-target interactions. nih.govnih.gov A recent study, for example, used molecular docking and dynamics simulations to investigate this compound as a potential inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is a target for the treatment of type 2 diabetes. nih.govnih.gov The research found that this compound exhibited a high binding affinity for 11β-HSD1, suggesting its potential for further investigation in this area. nih.govnih.gov
Table 2: Timeline of Key Events in Hydrocortisone and this compound Research
| Year/Period | Event | Significance |
|---|---|---|
| 1930s | Isolation of steroidal hormones from the adrenal cortex. uws.ac.ukresearchgate.net | Foundational discovery leading to the development of corticosteroid therapies. |
| 1948 | First clinical use of cortisone for rheumatoid arthritis. clinexprheumatol.orgresearchgate.net | Marked the beginning of the therapeutic use of corticosteroids for inflammatory diseases. |
| 1950-1951 | Introduction of oral and intra-articular hydrocortisone. clinexprheumatol.orgresearchgate.net | Expanded the clinical application of hydrocortisone. |
| Late 1990s | Reports emerge of non-bioequivalence of this compound oral suspension (Cortef) with tablets. pharmaceutical-journal.com | Raised significant concerns about the formulation's reliability, particularly in pediatric care. |
| 2001 | Withdrawal of this compound suspension from the market. frontiersin.orgnih.gov | Became a notable case study in pharmaceutical formulation and bioequivalence testing. |
| 2023 | In silico research published on this compound as a potential 11β-HSD1 inhibitor. nih.govnih.gov | Demonstrates the compound's continued relevance in academic research for exploring new therapeutic targets. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-cyclopentylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-23,26,31,34H,3-14,16-17H2,1-2H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVOSEUFIRPIRM-KAQKJVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC5CCCC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC5CCCC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872930 | |
| Record name | Hydrocortisone cyclopentylpropionate | |
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Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508-99-6 | |
| Record name | Hydrocortisone cypionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-99-6 | |
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| Record name | Hydrocortisone cypionate [USP] | |
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| Record name | Hydrocortisone cypionate | |
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| Record name | HYDROCORTISONE CYPIONATE | |
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| Record name | Hydrocortisone cyclopentylpropionate | |
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| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-cyclopentanepropionate | |
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| Record name | HYDROCORTISONE CYPIONATE | |
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Pharmacokinetics and Bioavailability Research of Hydrocortisone Cypionate
Systemic Absorption and Bioavailability Dynamics of Hydrocortisone (B1673445) Cypionate
The oral bioavailability of hydrocortisone is nearly 100%. researchgate.net Following oral administration, hydrocortisone is rapidly absorbed, with peak plasma concentrations occurring within about an hour. nih.govnih.gov
Research on Bioequivalence of Hydrocortisone Cypionate Suspensions Compared to Other Formulations
Studies have been conducted to compare the bioequivalence of different hydrocortisone formulations. One such study evaluated two 10 mg hydrocortisone tablet formulations and found them to be bioequivalent. nih.govresearchgate.net The pharmacokinetic parameters of the test and reference tablets were not statistically different. researchgate.net Another study compared four different 20-mg tablet formulations and one suspension, revealing similar plasma profiles and no significant differences in the cumulative percentage of drug absorbed among the tablet products. researchgate.net
The assessment of hydrocortisone's bioavailability is complex due to its saturable binding to cortisol binding globulin (CBG). nih.gov Approximately 90% of serum cortisol is bound to CBG. nih.gov Research has confirmed that oral hydrocortisone is completely absorbed, with an absolute bioavailability of 100% when calculated from total serum cortisol. nih.gov When calculated using unbound serum cortisol or salivary cortisone (B1669442), the bioavailability is not statistically different from 100%. nih.gov
| Formulation | Mean Cmax (ng/mL) | Median Tmax (hours) | Mean AUC (ng/mL*h) | Absolute Bioavailability (%) |
|---|---|---|---|---|
| Oral Hydrocortisone 20 mg Tablet | 319 ± 109 | 1.125 | 1009 ± 383 | 100 (from total serum cortisol) |
| Oral Hydrocortisone 20 mg Tablet | 305 ± 57 | 1.2 | 1163 | 96 ± 20 |
Factors Influencing the Oral Bioavailability Profile of this compound Formulations
Several factors can influence the oral bioavailability of this compound. The physicochemical properties of the drug, such as solubility and stability, are critical. patsnap.com Conditions within the gastrointestinal (GI) tract, including pH and motility, also play a significant role. patsnap.com The presence of food can either enhance or hinder absorption. patsnap.com
Metabolic Pathways and Elimination Kinetics of this compound
Corticosteroids like this compound are primarily metabolized in the liver and subsequently excreted by the kidneys. nih.gov Some metabolites are also excreted into the bile. nih.gov The elimination of hydrocortisone is generally monophasic, with elimination half-lives that can increase with the dose. nih.gov The half-life of hydrocortisone is relatively short, around 1.5 to 2 hours. derangedphysiology.com
Comparative Metabolic Efficiency of this compound Ester versus Hydrocortisone Free Alcohol
This compound is designed to be equivalent to hydrocortisone free alcohol in its biological activity when administered orally in equimolar doses. drugs.com Studies measuring plasma and urinary 17-hydroxycorticoid levels have shown that the cypionate ester is absorbed and metabolized as efficiently as the free alcohol form. drugs.com
In comparison to cortisone acetate (B1210297), which requires conversion to cortisol by the liver to become active, hydrocortisone is biologically active in its administered form. nih.govsinglecare.com This difference in metabolic activation leads to a delayed peak serum cortisol concentration for cortisone acetate compared to hydrocortisone. nih.gov Research suggests that hydrocortisone may have a more potent metabolic effect than the assumed equivalent dose of cortisone acetate. nih.gov
Pharmacokinetic Modeling and Simulation Approaches in this compound Related Studies
Pharmacokinetic (PK) modeling is a valuable tool for understanding and predicting the behavior of hydrocortisone in the body. Models have been developed to describe the pharmacokinetics of hydrocortisone, including its protein binding to corticosteroid-binding globulin (CBG) and albumin. nih.govnih.gov These models are crucial because only the free, unbound fraction of hydrocortisone is physiologically active. nih.gov
Molecular and Cellular Mechanisms of Hydrocortisone Cypionate Action
Glucocorticoid Receptor Interactions and Downstream Signaling Initiated by Hydrocortisone (B1673445) Cypionate
The physiological actions of hydrocortisone are initiated by its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. researchgate.net In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. nih.gov
The binding of hydrocortisone to the ligand-binding domain of the GR induces a conformational change in the receptor protein. This change leads to the dissociation of the associated heat shock proteins and other chaperones, exposing the nuclear localization signals of the GR. nih.gov The activated hydrocortisone-GR complex then rapidly translocates from the cytoplasm into the nucleus. drugbank.comnih.gov
Once in the nucleus, the hydrocortisone-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.comnih.gov This interaction with GREs allows the GR to directly regulate the transcription of these genes, a process known as transactivation. Additionally, the activated GR can interact with other transcription factors, modulating their activity in a process called transrepression, which is crucial for its anti-inflammatory effects. nih.gov
Genomic and Non-Genomic Cellular Responses Mediated by Hydrocortisone Cypionate
The cellular responses to this compound are multifaceted and can be broadly categorized into genomic and non-genomic effects. Genomic effects are mediated by changes in gene expression and occur over hours to days, while non-genomic effects are more rapid and are independent of transcription and protein synthesis. nih.govannualreviews.org
Transcriptional Regulation of Gene Expression by this compound
The primary mechanism of action of this compound is the regulation of gene transcription. frontiersin.org Through its interaction with GREs, the activated glucocorticoid receptor can either upregulate or downregulate the expression of a vast number of genes. nih.govpatsnap.com
Key Genomic Effects of Hydrocortisone:
| Mechanism | Description | Key Target Genes | Reference |
| Transactivation | The GR-ligand complex binds directly to GREs in the promoter region of genes, leading to an increase in their transcription. This is often associated with the recruitment of coactivator proteins. | Anti-inflammatory proteins (e.g., annexin (B1180172) A1, interleukin-10), metabolic enzymes. | nih.govdrugbank.com |
| Transrepression | The GR-ligand complex interacts with and inhibits the activity of other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This leads to a decrease in the transcription of pro-inflammatory genes. | Pro-inflammatory cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), adhesion molecules, cyclooxygenase-2 (COX-2). | nih.govnih.gov |
These genomic actions result in the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators, which form the basis of the therapeutic effects of hydrocortisone.
Modulation of Pro-inflammatory Signaling Pathways by this compound (e.g., NF-κB pathway inhibition)
A critical aspect of the anti-inflammatory action of this compound is its ability to interfere with pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. drugbank.comoup.com NF-κB is a key transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory and immune responses. oup.com
Hydrocortisone inhibits the NF-κB signaling pathway through several mechanisms:
Increased IκBα Expression: The activated GR can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus. nih.govclinicaleducation.org
Direct Protein-Protein Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA and activate transcription. nih.gov This is a key mechanism of transrepression.
Competition for Coactivators: The GR can compete with NF-κB for limited pools of transcriptional coactivator proteins, further reducing the expression of pro-inflammatory genes.
Through these mechanisms, hydrocortisone effectively dampens the inflammatory cascade by preventing the production of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.comresearchgate.net
Enzymatic and Receptor-Mediated Interactions Relevant to this compound
The metabolic fate and activity of hydrocortisone are influenced by its interactions with various enzymes and receptors. These interactions are crucial for both its efficacy and its systemic clearance.
Regulation of Cytochrome P450 Enzymes (e.g., CYP3A4) by Hydrocortisone (relevant to its metabolic fate)
Hydrocortisone itself can influence the expression of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a key enzyme involved in the metabolism of a wide range of drugs and endogenous compounds, including steroids. researchgate.net
Research has shown that hydrocortisone can induce the expression of the CYP3A4 gene. nih.gov This regulation is mediated through both the glucocorticoid receptor (GR) and the pregnane (B1235032) X receptor (PXR). nih.govnih.gov Hydrocortisone produces a dose-dependent increase in CYP3A4 activation. nih.gov This suggests that hydrocortisone may play a role in regulating its own metabolism and the metabolism of other xenobiotics. nih.gov
Receptors Involved in Hydrocortisone-Mediated CYP3A4 Regulation:
| Receptor | Role in CYP3A4 Regulation | Reference |
| Glucocorticoid Receptor (GR) | Contributes to the hydrocortisone-dependent activation of the CYP3A4 gene. | nih.gov |
| Pregnane X Receptor (PXR) | Plays a significant role in the induction of CYP3A4 by hydrocortisone. Transfection with hPXR has been shown to decrease the EC50 for hydrocortisone-dependent induction. | nih.gov |
Investigations into 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition by this compound
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone (B1669442) to active cortisol (hydrocortisone). wikipedia.orgnih.govoup.com This enzyme is highly expressed in key metabolic tissues such as the liver and adipose tissue. wikipedia.org
Recent in silico studies have investigated the potential for various compounds, including this compound, to act as inhibitors of 11β-HSD1. nih.gov A molecular docking study revealed that this compound exhibits a high binding affinity for 11β-HSD1, suggesting it may act as an inhibitor of this enzyme. nih.gov Molecular dynamics simulations further indicated that the complex formed between 11β-HSD1 and this compound is stable. nih.gov These findings suggest a potential role for this compound in modulating local glucocorticoid activity through the inhibition of 11β-HSD1, although further in vitro and in vivo validation is required. nih.gov
Preclinical Research on Hydrocortisone Cypionate
In Vitro Experimental Models in Hydrocortisone (B1673445) Cypionate Research
In vitro models provide a controlled environment to dissect the molecular mechanisms of hydrocortisone cypionate. These studies primarily focus on its interaction with cellular receptors and its effects on immune cells.
The physiological effects of glucocorticoids like hydrocortisone are mediated by the glucocorticoid receptor (GR). Upon binding to its ligand, the GR translocates to the nucleus and regulates the transcription of numerous genes. nih.govnih.govmdpi.com Cell-based assays are crucial for determining the binding affinity of compounds to this receptor and their subsequent functional activity.
Human cell lines, such as the MDA-MB-231 breast cancer cell line, can be genetically modified to contain a luciferase reporter gene that is activated by glucocorticoid response elements. nih.gov This system allows for the measurement of total glucocorticogenic activity. Studies on various glucocorticoids demonstrate that these in vitro assays are sensitive methods for comparing the potency of different compounds and can reliably predict their in vivo topical potency. clinpgx.org For instance, different corticosteroid compounds exhibit varying affinities for the glucocorticoid receptor and different potencies in stimulating gene transcription. clinpgx.org While specific data on this compound's receptor binding affinity from such assays is not detailed in the provided results, the established methodologies are applicable for its evaluation.
Hydrocortisone is well-documented for its potent anti-inflammatory and immunosuppressive effects, which are central to its therapeutic applications. nih.govfrontiersin.org In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that hydrocortisone can modulate the immune response in a dose-dependent manner. jofem.orgjofem.org
At "stress" concentrations (e.g., 10⁻⁶ M), hydrocortisone significantly suppresses the secretion of various cytokines, including IL-2, IFN-gamma, IL-4, and IL-10. jofem.org It can also decrease the number of activated T lymphocytes (CD3+CD25+ cells). jofem.orgjofem.org Conversely, at lower, more physiological concentrations (e.g., 10⁻⁸ M), hydrocortisone has been observed to increase the levels of certain cytokines like IFN-gamma and IL-10. jofem.org These findings highlight that hydrocortisone is more accurately described as an immunomodulatory rather than purely immunosuppressive agent. jofem.org It affects both innate and adaptive immunity by suppressing the production of chemokines, reducing leukocyte migration, and depressing the activation and proliferation of B and T lymphocytes. frontiersin.org
| Hydrocortisone Concentration | Effect on Cytokine Secretion | Effect on T-Lymphocytes |
|---|---|---|
| Physiological (10⁻⁸ M) | Increased levels of IFN-gamma and IL-10 jofem.org | No significant change in CD3+CD25+ cell numbers |
| Stress (10⁻⁶ M) | Suppressed secretion of IL-2, IFN-gamma, IL-4, and IL-10 jofem.org | Significantly lower number of CD3+CD25+ cells jofem.org |
In Silico Modeling and Computational Studies of this compound
Computational methods, or in silico studies, provide valuable insights into the molecular interactions of drugs with their biological targets, complementing experimental data.
Molecular docking and dynamics simulations have been employed to investigate the interaction of this compound with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme plays a critical role in regulating glucocorticoid levels by converting inactive cortisone (B1669442) to active cortisol. plos.orgmdpi.com
A structure-based screening study identified this compound as a potential novel inhibitor of 11β-HSD1. nih.govnih.gov Molecular docking analyses revealed that this compound has a higher binding affinity for the enzyme compared to the known inhibitor carbenoxolone and its other analogs. nih.govnih.gov The binding energies of this compound were found to be lower than that of the natural substrate, corticosterone, suggesting a strong interaction. nih.govnih.gov
Subsequent molecular dynamics simulations were performed to assess the stability of the this compound-11β-HSD1 complex. The results indicated that the docked structure formed a stable complex. nih.govnih.gov The stability of this ligand-protein interaction was confirmed by analyzing the root mean square deviation (RMSD) of both the protein and the ligand over the simulation period. nih.govnih.gov These in silico findings suggest that this compound is a promising candidate for inhibiting 11β-HSD1. nih.govnih.gov
| In Silico Method | Key Finding | Source |
|---|---|---|
| Molecular Docking | This compound exhibits a higher binding affinity to 11β-HSD1 than carbenoxolone. | nih.govnih.gov |
| Molecular Dynamics Simulation | The docked complex of 11β-HSD1 and this compound is stable. | nih.govnih.gov |
| Root Mean Square Deviation (RMSD) | The RMSD of the protein (0.37 ± 0.05 nm) and ligand (0.41 ± 0.06 nm) indicates a stable interaction. | nih.gov |
Clinical Research and Historical Perspectives on Hydrocortisone Cypionate Formulations
Retrospective Analysis of Clinical Efficacy and Therapeutic Outcomes with Hydrocortisone (B1673445) Cypionate Suspensions
Retrospective studies and clinical observations of hydrocortisone cypionate oral suspension, particularly the reformulated version of Cortef oral suspension, have raised significant concerns regarding its clinical efficacy and therapeutic outcomes.
The management of congenital adrenal hyperplasia (CAH) requires precise glucocorticoid administration to both replace cortisol and suppress excess adrenal androgen production. medscape.com However, clinical experience with this compound suspension in pediatric patients with classic CAH revealed suboptimal control of hormone levels. nih.gov Despite increasing the dosage of the suspension and providing stringent instructions to caregivers on proper administration, clinicians observed inadequate suppression of key biomarkers. nih.gov This lack of efficacy necessitated the use of higher doses of the this compound suspension to attempt to achieve therapeutic goals. researchgate.net The Endocrine Society has since recommended against the use of oral hydrocortisone suspension for growing individuals with CAH, citing evidence that this compound oral suspensions were inadequate for the control of CAH in children due to uneven distribution in liquid form. endocrine.orgoup.com
| Parameter | This compound Suspension | Hydrocortisone Tablets | P-value |
|---|---|---|---|
| 17-hydroxyprogesterone (nmol/L) | 235 +/- 120 | 27 +/- 7 | ≤0.001 |
| Androstenedione (nmol/L) | 18.9 +/- 18.0 | 3.5 +/- 3.5 | 0.002 |
| Hydrocortisone Dose (mg/M2/day) | 19.6 +/- 4.7 | 17.6 +/- 3.9 | <0.001 |
Clinical Challenges and Documented Adverse Events Associated with this compound Suspensions
The use of this compound suspensions presented significant clinical challenges, primarily related to therapeutic control and bioavailability, which in turn led to a range of adverse events.
The primary challenge with this compound suspension was its lower and inconsistent bioavailability compared to tablets. researchgate.net A study in 2001 raised concerns about this issue, which was particularly problematic in pediatric patients with CAH who require precise dosing to balance androgen suppression and avoid the side effects of glucocorticoid excess. researchgate.netpharmaceutical-journal.com The reformulation of the Cortef oral suspension, which changed the suspending agent from tragacanth to xanthan gum, did not resolve these issues. nih.gov The inherent poor solubility of this compound contributed to the difficulty in ensuring uniform dosage, even with vigorous shaking of the bottle. pharmaceutical-journal.com This led to a loss of therapeutic control, with patients exhibiting suboptimal hormone levels despite being on seemingly appropriate or even high doses of the suspension. nih.gov
The poor bioavailability of the this compound suspension led to a paradoxical situation regarding adverse effects. While on the suspension, patients were often receiving higher doses to compensate for its inefficacy. researchgate.net Upon switching to the more bioavailable hydrocortisone tablets, even at a reduced dose, many children experienced symptoms of glucocorticoid excess. nih.gov In the 2001 study, after switching from the suspension to tablets, a significant number of children experienced notable weight gain, increased appetite, sleep disturbances, and moodiness. nih.gov Furthermore, some developed hypertension that required a reduction in their fludrocortisone (B194907) therapy. nih.gov These manifestations highlighted the metabolic and endocrine consequences of the inconsistent steroid exposure from the suspension. The prescribing information for Cortef Oral Suspension also listed a range of potential endocrine and metabolic adverse effects, including the development of a Cushingoid state and menstrual irregularities. drugs.com
| Adverse Event | Number of Children Affected (out of 19) |
|---|---|
| Significant weight gain and appetite increase | 8 |
| Trouble sleeping | 3 |
| Moodiness | 4 |
| Hypertension requiring fludrocortisone decrease | 3 |
Academic Research on the Withdrawal of this compound Suspension from the Market: Clinical and Regulatory Implications
The withdrawal of this compound suspension from the market was a direct consequence of the accumulating clinical evidence of its unreliability.
The pivotal 2001 study demonstrating the lack of bioequivalence between the this compound suspension and hydrocortisone tablets was a primary driver for its recall. nih.gov The study's findings of inadequate hormonal control and the emergence of adverse effects upon switching to tablets provided strong evidence that the suspension was not a safe or effective treatment for CAH in children. nih.gov
The clinical implications of these findings were significant. The use of an unreliable formulation could lead to poor long-term outcomes in children with CAH, including compromised growth and development due to excess androgen exposure. pharmaceutical-journal.com The Endocrine Society's clinical practice guidelines for CAH now explicitly recommend against the use of oral hydrocortisone suspensions, a direct reflection of the lessons learned from the experience with the this compound formulation. endocrine.org From a regulatory standpoint, the recall of the Cortef suspension underscored the importance of post-market surveillance and the need for rigorous bioequivalence studies, especially for reformulated products and in vulnerable pediatric populations. nih.govpharmaceutical-journal.com The withdrawal highlighted the critical need for formulations that can deliver accurate and reproducible doses of hydrocortisone to children. pharmaceutical-journal.com
Analytical Methodologies for Hydrocortisone Cypionate
Chromatographic Techniques for Quantitative and Qualitative Analysis of Hydrocortisone (B1673445) Cypionate
Chromatographic techniques are fundamental for the separation, identification, and quantification of hydrocortisone cypionate in bulk drug substances and pharmaceutical formulations. These methods offer high resolution and sensitivity, allowing for the accurate analysis of the active ingredient and the detection of any related substances or degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the most prevalent technique for the analysis of hydrocortisone and its esters. nih.govresearchgate.net Method development focuses on achieving a robust separation of the analyte from potential impurities and formulation excipients. nih.gov
A typical HPLC method for hydrocortisone compounds involves an isocratic or gradient elution on a C18 (ODS) column. nih.govd-nb.info The mobile phase commonly consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. nih.govd-nb.infoakjournals.com Detection is most often accomplished using a UV detector set at the absorbance maximum of hydrocortisone, which is approximately 242-254 nm. nih.govijbpas.com
Validation of these HPLC methods is performed according to International Conference on Harmonization (ICH) guidelines to ensure they are suitable for their intended purpose. researchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. nih.govresearchgate.net Chromatograms of blank samples (mobile phase) and excipients are compared against the analyte peak to ensure no interference. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.govresearchgate.net For hydrocortisone, linearity is often established over a concentration range such as 0.02 to 0.4 mg/mL, with a high correlation coefficient (r²) typically exceeding 0.998. nih.gov
Accuracy: The closeness of the test results to the true value, often determined by recovery studies. nih.gov For hydrocortisone analysis, high recoveries, generally between 98% and 101%, are achieved at different concentration levels. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is assessed at two levels: repeatability (intraday precision) and intermediate precision (interday precision), with the relative standard deviation (RSD) typically being less than 2%. nih.govd-nb.info
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy. researchgate.net These values indicate the sensitivity of the method. nih.gov For a hydrocortisone HPLC method, the LOD and LOQ might be approximately 0.01 mg/mL and 0.03 mg/mL, respectively. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. d-nb.info
Table 1: Example of HPLC Method Validation Parameters for Hydrocortisone Analysis
| Parameter | Specification | Result |
| Column | ODS (C18), 5 µm, 4.6 x 150 mm | Chromatographic separation was achieved. nih.gov |
| Mobile Phase | Methanol : Water : Acetic Acid (60:30:10, v/v/v) | Isocratic elution was successful. nih.gov |
| Flow Rate | 1.0 mL/min | Consistent retention time was observed. nih.gov |
| Detection Wavelength | 254 nm | Successful detection of the drug was achieved. nih.gov |
| Retention Time | Not specified | 2.26 min. nih.gov |
| Linearity Range | 0.02 - 0.4 mg/mL | Correlation coefficient (r²) of 0.9989. nih.gov |
| Accuracy (% Recovery) | 98 - 102% | 98 - 101%. nih.gov |
| Precision (% RSD) | ≤ 2% | Intraday: 0.19–0.55%; Interday: 0.33–0.71%. nih.gov |
| LOD | Report value | 1.0662 × 10⁻² mg/ml. nih.gov |
| LOQ | Report value | 3.23076 × 10⁻² mg/ml. nih.gov |
Thin-Layer Chromatography (TLC) with Densitometric Detection for Hydrocortisone Compounds
Thin-Layer Chromatography (TLC) combined with densitometry offers a simpler and more cost-effective alternative to HPLC for the quantification of hydrocortisone compounds. researchgate.net This technique involves spotting the sample on a TLC plate (e.g., silica (B1680970) gel 60F254) and developing it in a chamber with an appropriate mobile phase. nih.govnih.gov
For hydrocortisone acetate (B1210297), a mobile phase consisting of chloroform, acetone, and ammonia (B1221849) (e.g., in a ratio of 8:2:0.1 v/v) has been shown to be effective. nih.govnih.gov After development, the plate is dried, and the separated spots are quantified by scanning them with a densitometer at a specific wavelength, typically in the UV range (e.g., 250 nm). researchgate.netnih.gov
Similar to HPLC, the TLC-densitometry method must be validated. nih.gov Validation parameters for a TLC method for hydrocortisone acetate have demonstrated good linearity in a concentration range of 3.75 to 12.50 µ g/spot . nih.gov The method was also found to be accurate, with a coefficient of variation (CV) of less than 3%, and precise, with a CV of less than 2%. nih.gov The limit of quantification (LOQ) for hydrocortisone acetate was reported as 0.198 µ g/spot , and the limit of detection (LOD) was 0.066 µ g/spot . nih.gov This technique can be used as a reliable substitute for pharmacopeial methods for the assay of hydrocortisone. researchgate.net
Table 2: Example of TLC-Densitometry Method Parameters for Hydrocortisone Acetate
| Parameter | Specification |
| Stationary Phase | Silica gel 60F254 plates. nih.gov |
| Mobile Phase | Chloroform : Acetone : Ammonia (25%) (8:2:0.1 v/v/v). nih.gov |
| Detection Wavelength | 250 nm. nih.gov |
| Linearity Range | 3.75 - 12.50 µ g/spot . nih.gov |
| Accuracy (CV%) | < 3%. nih.gov |
| Precision (CV%) | < 2%. nih.gov |
| LOD | 0.066 µ g/spot . nih.gov |
| LOQ | 0.198 µ g/spot . nih.gov |
Spectroscopic and Voltammetric Approaches for this compound Quantification
Spectroscopic and voltammetric methods provide alternative analytical strategies for the quantification of this compound.
UV-Vis spectrophotometry is a straightforward and rapid method for quantifying hydrocortisone in bulk or simple dosage forms. ijbpas.com The method is based on measuring the absorbance of a solution containing the compound at its wavelength of maximum absorption (λmax), which for hydrocortisone in methanol is around 242 nm. ijbpas.com The concentration is determined using a calibration curve that plots absorbance against concentration. ijbpas.com While simple and cost-effective, this method may lack the specificity of chromatographic techniques when analyzing complex formulations with potential interfering substances. nih.gov
Voltammetric methods offer a sensitive electrochemical approach for the determination of hydrocortisone. mdpi.comresearchgate.net These techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are based on the electrochemical reduction of the keto-group within the hydrocortisone structure. researchgate.net Measurements are often carried out using modified electrodes, such as a beta-cyclodextrin (B164692) modified carbon paste electrode (CDMCPE), to enhance the peak currents and improve sensitivity compared to a bare electrode. researchgate.net The process is typically irreversible and adsorption-controlled. researchgate.net DPV, in particular, offers high sensitivity and is suitable for determining hydrocortisone in pharmaceutical and biological samples. mdpi.comresearchgate.net
Methodologies for Assessing Formulation Homogeneity and Stability of this compound
Ensuring the homogeneity and stability of pharmaceutical formulations is critical for quality control.
Formulation Homogeneity assessment ensures that the active pharmaceutical ingredient is uniformly distributed throughout the formulation batch. pharmtech.com A standard procedure involves collecting samples from different locations within the container, typically the top, middle, and bottom. pharmtech.com These samples are then analyzed using a validated analytical method, such as HPLC. pharmtech.com The results are evaluated for precision, with acceptance criteria commonly based on the percent relative standard deviation (%RSD) of the measurements. pharmtech.com Homogeneity should be confirmed for the lowest and highest dosing concentrations and reassessed if there are significant changes to the batch size. pharmtech.com
Stability-indicating methods are developed to provide evidence of how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. jetir.org A stability-indicating assay, typically an HPLC method, must be able to separate and quantify the intact drug from its potential degradation products. nih.govscirp.org To develop such a method, the drug is subjected to forced degradation (stress testing) under various conditions, including acidic and alkaline hydrolysis, oxidation, heat, and photolysis. jetir.orgnih.gov The resulting degradation products are characterized, and the chromatographic conditions are optimized to achieve complete separation. researchgate.netscirp.org This validated method can then be used in long-term stability studies to determine the shelf-life of the product. nih.gov
Q & A
Q. What analytical methods are recommended for the identification and quantification of hydrocortisone cypionate in complex matrices?
this compound can be detected using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with optimized parameters such as a precursor ion mass of m/z 487.6 and product ions at m/z 327.3/309.3 . This method achieves high sensitivity (detection limits of 80–170 pg/mL) and specificity in biological or cosmetic samples, with retention times around 26.74 minutes . Validation should follow guidelines for precision, accuracy, and matrix effects.
Q. What is the mechanism of action of this compound as a synthetic glucocorticoid?
this compound binds to the glucocorticoid receptor (GR), modulating anti-inflammatory and immunosuppressive pathways. It inhibits pro-inflammatory cytokines (e.g., IFN-γ, IL-12) and upregulates anti-inflammatory mediators (e.g., IL-4) in dendritic cells (DCs) . Its ester structure enhances lipophilicity, prolonging tissue retention compared to non-esterified hydrocortisone .
Q. How do researchers evaluate the pharmacokinetic properties of this compound in preclinical models?
Key parameters include bioavailability, tissue distribution, and metabolic stability. In vitro models like hCMEC/D3 (human cerebral microvascular endothelial cells) demonstrate dose-dependent effects on transepithelial electrical resistance (TER), indicating blood-brain barrier permeability . In vivo studies should monitor plasma half-life and metabolite profiling (e.g., hydrolysis to free hydrocortisone) .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s stability under varying physiological conditions?
Stability studies must account for pH, temperature, and enzymatic hydrolysis. For example, esterase-rich environments (e.g., liver microsomes) accelerate conversion to hydrocortisone. Researchers should use stability-indicating assays (e.g., UPLC-MS/MS) and include control groups with protease inhibitors to isolate degradation pathways .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in cytokine modulation (e.g., IL-4 vs. IL-5 levels) may arise from cell-type specificity or concentration-dependent effects. Systematic replication using standardized DC differentiation protocols and GR transcript quantification (e.g., qPCR) can clarify mechanisms . Meta-analyses should stratify data by experimental conditions (e.g., serum-free vs. serum-reduced media) .
Q. What methodologies are used to investigate this compound’s molecular interactions in network pharmacology?
Network pharmacology approaches integrate bioactivity data (e.g., GR binding) with omics datasets to predict off-target effects. For example, this compound’s role in neuroactive ligand-receptor interactions can be mapped using KEGG pathways (e.g., NR3C1 signaling) . Validation requires gene knockout models or competitive binding assays .
How should researchers formulate hypothesis-driven questions for studying this compound’s therapeutic potential?
Use the PICOT framework:
- P opulation: Specific cell lines (e.g., hCMEC/D3) or disease models (e.g., ischemic injury).
- I ntervention: this compound dose ranges (e.g., 50 nM–1 µM).
- C omparison: Non-esterified hydrocortisone or other glucocorticoids.
- O utcome: Metrics like TER, cytokine profiles, or oxidative stress markers.
- T ime: Acute (24–48 hours) vs. chronic exposure .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
Follow ICH guidelines for purity (>98%), identity confirmation (NMR, HPLC), and batch-to-batch consistency. Provide detailed synthetic protocols in supplementary materials, including reaction conditions (e.g., esterification catalysts) and purification steps .
Q. How are ethical considerations integrated into preclinical studies involving this compound?
Adhere to the FINER criteria:
- F easible: Use validated animal models (e.g., murine ischemia-reperfusion) with minimized sample sizes.
- I nteresting: Address gaps in glucocorticoid delivery mechanisms.
- N ovel: Explore understudied applications (e.g., neuroinflammation).
- E thical: Comply with 3R principles (Replacement, Reduction, Refinement).
- R elevant: Align with clinical needs (e.g., reduced systemic toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
